molecular formula C13H16N2O2 B2838256 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea CAS No. 717098-24-3

1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea

Cat. No.: B2838256
CAS No.: 717098-24-3
M. Wt: 232.283
InChI Key: RTUJGASWUIYPDG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Cyclopropylmethyl Protection in Synthesis

  • The cyclopropylmethyl group, including compounds similar to 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, is utilized for protecting phenols in the synthesis of natural products, such as anigopreissin A and the resveratrol–piceatannol hybrid. This approach offers an alternative to conventional methods, owing to its ease of introduction, stability under various conditions, and simplicity in removal under acidic conditions (Kumar et al., 2018).

Role in Antimicrobial Activity

  • Benzofuran aryl ureas and carbamates, which are structurally related to this compound, have been reported for their antimicrobial properties. These compounds were synthesized and characterized, displaying significant antimicrobial activities, which are crucial for medical and pharmaceutical applications (Kumari et al., 2019).

Applications in Molecular Structure Studies

  • Research on the molecular structure of compounds like this compound provides insights into their vibrational spectra, HOMO-LUMO analyses, and NBO studies. These investigations are critical for understanding the electronic properties and potential applications in fields like nonlinear optics and materials science (Al-Abdullah et al., 2014).

Use in Bioconjugation Studies

  • In bioconjugation research, the mechanisms of amide formation involving urea derivatives are studied. Understanding these reactions in aqueous media is vital for applications in drug delivery systems and bioconjugate chemistry (Nakajima & Ikada, 1995).

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(14-8-9-1-2-9)15-11-3-4-12-10(7-11)5-6-17-12/h3-4,7,9H,1-2,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUJGASWUIYPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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